1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol
Description
1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol is a binaphthol derivative featuring two naphthalen-2-ol moieties linked via a phenylimino-dimethanediyl group. The phenylimino bridge introduces rigidity and electronic effects, while the hydroxyl groups enable hydrogen bonding and coordination with metals .
Properties
CAS No. |
6640-38-6 |
|---|---|
Molecular Formula |
C28H23NO2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[[N-[(2-hydroxynaphthalen-1-yl)methyl]anilino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H23NO2/c30-27-16-14-20-8-4-6-12-23(20)25(27)18-29(22-10-2-1-3-11-22)19-26-24-13-7-5-9-21(24)15-17-28(26)31/h1-17,30-31H,18-19H2 |
InChI Key |
ZXKJIHLKKGQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Mannich Reaction
The Mannich reaction serves as a foundational method for constructing the phenylimino dimethylene bridge. In this approach, 2-naphthol reacts with formaldehyde and aniline under acidic conditions to form the target compound. The mechanism involves initial protonation of the carbonyl oxygen in formaldehyde, followed by nucleophilic attack by the amine group of aniline. Subsequent condensation with two equivalents of 2-naphthol yields the bridged structure.
Typical reaction conditions include:
- Catalyst : Hydrochloric acid (1–2 mol%)
- Solvent : Ethanol or methanol at reflux (78–80°C)
- Reaction Time : 6–8 hours
The product precipitates upon cooling and is isolated via vacuum filtration. Yields range from 45% to 62%, contingent on the purity of starting materials.
Base-Mediated Coupling
Alternative protocols employ alkaline conditions to facilitate deprotonation of 2-naphthol, enhancing its nucleophilicity. Sodium hydroxide (10% aqueous solution) promotes the condensation of 2-naphthol with pre-formed imine intermediates. This method circumvents the need for strong acids but requires meticulous pH control to prevent hydrolysis of the imino group.
Catalytic Innovations
Transition Metal Catalysis
Recent advances explore palladium-catalyzed coupling reactions to assemble the naphthalene-imino framework. For instance, Suzuki-Miyaura cross-coupling between brominated naphthol derivatives and phenylboronic acid derivatives has been attempted. While this method offers regioselective control, challenges persist in preserving the hydroxyl functionality during catalytic cycles.
Organocatalytic Strategies
Proline-derived catalysts enable asymmetric synthesis of chiral variants, though applications remain limited to specialized pharmaceutical intermediates rather than bulk production.
Solvent and Temperature Optimization
Solvent Screening
Comparative studies identify polar aprotic solvents (DMF, DMSO) as optimal for facilitating molecular interactions during bridge formation. However, ethanol remains prevalent in industrial settings due to cost-effectiveness and ease of removal.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 58 | 92 |
| DMF | 36.7 | 63 | 89 |
| Toluene | 2.4 | 12 | 78 |
Thermal Profiling
Isothermal calorimetry reveals an optimal temperature window of 70–80°C for condensation reactions. Exceeding 85°C accelerates decomposition pathways, while temperatures below 60°C result in incomplete conversion.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction analysis. The crystal structure (Fig. 1) exhibits intramolecular O—H⋯O hydrogen bonds that stabilize the molecular conformation.
Chromatographic Methods
Flash chromatography on silica gel (eluent: dichloromethane/methanol 95:5) resolves residual starting materials. HPLC purity assessments typically exceed 98% for research-grade material.
Industrial-Scale Production
Batch Process Economics
U.S. production data (2016–2019) for analogous compounds highlights scalability challenges:
| Year | Production (lb) | Cost ($/kg) |
|---|---|---|
| 2016 | 221,920 | 1,450 |
| 2019 | 221,640 | 1,620 |
Energy-intensive purification steps account for 70% of manufacturing costs.
Continuous Flow Systems
Microreactor technology demonstrates potential for improving yield consistency, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in the Imino Linker
a) 1,1'-[(Butylimino)dimethanediyl]dinaphthalen-2-ol ()
- Structural Difference: Replaces the phenyl group in the imino linker with a butyl chain.
- Impact: Solubility: The alkyl chain enhances lipophilicity, improving solubility in non-polar solvents. Catalytic Activity: Reduced π-π interactions compared to the phenyl group may lower efficacy in aromatic substrate binding .
b) 1,1'-((4-Methoxyphenyl)methylene)dinaphthalen-2-ol ()
- Structural Difference: Incorporates a 4-methoxyphenyl group instead of phenylimino.
- Impact: Electronic Effects: The methoxy group donates electron density, altering the compound's acidity (pKa) and redox properties. Thermal Stability: Higher melting point (195–196°C) compared to phenylimino derivatives, likely due to enhanced intermolecular interactions .
Chiral vs. Achiral Derivatives
a) (R,R)-1,1'-(Cyclohexane-1,2-diylbis(azan-1-yl-1-ylidene))dinaphthalen-2-ol ()
- Structural Difference : Uses a chiral cyclohexane diamine linker.
- Impact :
b) 1-[(Dibenzylamino)methyl]naphthalen-2-ol ()
- Structural Difference: Contains a dibenzylamino group instead of the imino linker.
- Impact: Steric Hindrance: Bulky benzyl groups may restrict access to the hydroxyl active sites, reducing catalytic turnover in certain reactions .
Mono-Naphthol vs. Di-Naphthol Systems
a) 1-((Phenylimino)methyl)naphthalen-2-ol ()
- Structural Difference: Mononaphthol system with a phenylimino-methyl group.
- Impact: Reactivity: Limited to single-site coordination, reducing utility in multi-dentate ligand applications. Synthetic Simplicity: Higher yields (e.g., 95% for compound 25 in ) due to fewer synthetic steps .
Table 1: Comparative Data for Key Compounds
Key Research Findings
- Hydrogen Bonding and Crystal Packing: Derivatives like 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol () form centrosymmetric dimers via O—H⋯N interactions, critical for stabilizing crystal structures. The phenylimino derivative likely exhibits similar behavior .
- Catalytic Performance : Chiral variants (e.g., ) outperform achiral analogs in enantioselective reactions due to defined stereochemical environments .
- Thermal Stability : Methoxy-substituted derivatives () show higher decomposition temperatures, suggesting utility in high-temperature processes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol?
- Methodological Answer : The compound can be synthesized via condensation reactions between naphthalen-2-ol derivatives and phenyl-substituted imines. Key steps include:
- Using stoichiometric ratios of reactants in polar aprotic solvents (e.g., DMF or THF) under reflux conditions.
- Monitoring reaction progress via TLC or HPLC to optimize yield.
- Purification through recrystallization or column chromatography.
Similar syntheses for related dinaphthol derivatives employed Schlenk techniques to exclude moisture, ensuring high purity .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Employ - and -NMR to confirm hydrogen bonding and aromatic proton environments. For example, intramolecular H-bonding in naphthalenol derivatives often downfield-shifts phenolic -OH signals .
- X-ray Diffraction : Use single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur CCD) to resolve molecular geometry. Data refinement with SHELXL (via SHELX suite) ensures accurate bond length/angle determination. Orthorhombic space groups (e.g., Pccn) are common for similar structures .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Use nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards).
- Conduct reactions in fume hoods to avoid inhalation.
- Dispose of waste via approved chemical protocols (e.g., neutralization for acidic byproducts). Safety data for analogous compounds recommend emergency eye rinsing with water for 15+ minutes upon exposure .
Advanced Research Questions
Q. How does intramolecular hydrogen bonding influence phase transitions in this compound?
- Methodological Answer :
- Study H-bond dynamics via variable-temperature FTIR or Raman spectroscopy to track O-H stretching frequency shifts.
- Perform differential scanning calorimetry (DSC) to identify phase transitions (e.g., ferroelectric-paraelectric shifts).
- Compare with crystallographic data (e.g., ) to correlate H-bond geometry (e.g., O···N distances) with thermal behavior .
Q. How can computational modeling predict electronic properties of this compound?
- Methodological Answer :
- Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and charge distribution.
- Validate models against experimental UV-Vis and XPS data.
- Analyze intramolecular charge transfer using Natural Bond Orbital (NBO) theory to explain optical or catalytic behavior .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-validate NMR-derived torsion angles with X-ray results. Discrepancies may arise from solution vs. solid-state conformers.
- Employ dynamic NMR or temperature-dependent crystallography to assess flexibility.
- Use SHELXL refinement constraints (e.g., riding hydrogen models) to improve data consistency .
Q. What methodologies assess its catalytic potential in organic reactions?
- Methodological Answer :
- Test catalytic efficiency in Brønsted acid-mediated reactions (e.g., Friedel-Crafts alkylation). Monitor kinetics via GC-MS or -NMR.
- Compare turnover numbers (TON) with control catalysts (e.g., AlCl).
- Characterize recovered catalyst via XRD to confirm structural integrity post-reaction .
Q. How to design experiments probing its supramolecular assembly?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
